molecular formula C6H6N4O B11498271 5-Methyltetrazolo[1,5-a]pyridin-7-ol

5-Methyltetrazolo[1,5-a]pyridin-7-ol

Cat. No.: B11498271
M. Wt: 150.14 g/mol
InChI Key: KCZFFSAVTFQNIK-UHFFFAOYSA-N
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Description

5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL is a heterocyclic compound that belongs to the class of tetrazolopyridines. These compounds are known for their diverse chemical and pharmacological properties, making them of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites on the tetrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]PYRIDIN-7-OL is unique due to its specific substitution pattern and the presence of both tetrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-methyl-3H-tetrazolo[1,5-a]pyridin-7-one

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)3-6-7-8-9-10(4)6/h2-3H,1H3,(H,7,9)

InChI Key

KCZFFSAVTFQNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C2N1NN=N2

Origin of Product

United States

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